Propargyl-PEG1-NHS Ester: A Technical Guide for Researchers and Drug Development Professionals
Propargyl-PEG1-NHS Ester: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the structure, properties, and applications of Propargyl-PEG1-NHS ester, a versatile heterobifunctional linker for bioconjugation and drug delivery.
Introduction
Propargyl-PEG1-NHS ester is a chemical compound widely utilized in scientific research, particularly in the fields of bioconjugation and drug development. It is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can form covalent bonds with other molecules. This dual reactivity makes it an invaluable tool for linking biomolecules, such as proteins and antibodies, to other molecules of interest, including therapeutic agents, imaging agents, or reporter molecules.[1]
The structure of Propargyl-PEG1-NHS ester consists of three key components: a propargyl group containing a terminal alkyne, a single polyethylene (B3416737) glycol (PEG) unit, and an N-hydroxysuccinimide (NHS) ester.[1] The NHS ester provides reactivity towards primary amines, commonly found on the surface of proteins and antibodies, forming a stable amide bond.[1][2] The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the efficient and specific conjugation of azide-modified molecules.[3] The short PEG spacer enhances the solubility of the molecule in aqueous environments.[1]
This guide provides a comprehensive technical overview of Propargyl-PEG1-NHS ester, including its chemical and physical properties, detailed experimental protocols for its use in bioconjugation, and a summary of its key applications.
Chemical and Physical Properties
The fundamental properties of Propargyl-PEG1-NHS ester are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Chemical Name | (2,5-dioxopyrrolidin-1-yl) 3-(prop-2-yn-1-yloxy)propanoate | [4] |
| CAS Number | 1174157-65-3 | [4] |
| Molecular Formula | C10H11NO5 | [4] |
| Molecular Weight | 225.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | >95% | |
| Solubility | Soluble in DMSO, DMF | [4] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3][4] |
Mechanism of Action and Key Reactions
Propargyl-PEG1-NHS ester's utility stems from its ability to participate in two distinct and highly efficient chemical reactions: the NHS ester-amine reaction and the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
NHS Ester Reaction with Primary Amines
The N-hydroxysuccinimide (NHS) ester is a highly reactive group that specifically targets primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is typically carried out in a buffer with a slightly basic pH (7.2-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.[1][4][5]
Figure 1. Reaction of Propargyl-PEG1-NHS ester with a primary amine.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the Propargyl-PEG1 moiety is attached to the biomolecule, the terminal alkyne group is available for a subsequent "click" reaction. The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole ring by joining the alkyne-modified biomolecule with a molecule containing an azide (B81097) group. The reaction is highly specific, efficient, and can be performed in aqueous buffers, making it ideal for biological applications.[6] A copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270), is required for this reaction.[7]
Figure 2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Applications in Research and Drug Development
The unique properties of Propargyl-PEG1-NHS ester make it a valuable reagent in various applications, most notably in the construction of Antibody-Drug Conjugates (ADCs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. Propargyl-PEG1-NHS ester serves as a non-cleavable linker in the synthesis of ADCs.[3][4][8] The NHS ester end of the linker is first reacted with lysine residues on the antibody. Subsequently, an azide-modified cytotoxic drug is attached to the propargyl group via the CuAAC reaction. This creates a stable, covalently linked ADC where the drug is selectively delivered to cancer cells recognized by the antibody.
Figure 3. Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Other Bioconjugation Applications
Beyond ADCs, Propargyl-PEG1-NHS ester is used in a variety of other bioconjugation applications, including:
-
Protein and Peptide Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins and peptides for detection and analysis.[2]
-
Surface Modification: Immobilizing proteins or other biomolecules onto surfaces for applications in biosensors and immunoassays.
-
Drug Delivery Systems: Developing targeted drug delivery systems by linking therapeutic agents to targeting ligands.
Experimental Protocols
The following are generalized protocols for the two key reactions involving Propargyl-PEG1-NHS ester. It is crucial to optimize these protocols for specific biomolecules and applications.
Protocol for NHS Ester Reaction with a Protein
This protocol describes the general procedure for labeling a protein with Propargyl-PEG1-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.
-
Propargyl-PEG1-NHS ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Linker Solution: Immediately before use, dissolve Propargyl-PEG1-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved Propargyl-PEG1-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for conjugating an azide-modified molecule to the propargyl-modified protein.
Materials:
-
Propargyl-modified protein.
-
Azide-modified molecule of interest.
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water).
-
Sodium ascorbate solution (e.g., 1 M in water, freshly prepared).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to stabilize the Cu(I) catalyst and protect the protein).
-
Purification column.
Procedure:
-
Prepare Reactants: In a reaction tube, combine the propargyl-modified protein and a 3- to 5-fold molar excess of the azide-modified molecule.
-
Prepare Catalyst Premix (Optional but Recommended): In a separate tube, mix the CuSO4 solution with a 5-fold molar excess of THPTA.
-
Initiate Reaction: Add the CuSO4 (or the CuSO4/THPTA premix) to the protein-azide mixture to a final concentration of 0.1-1 mM.
-
Add Reducing Agent: Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove the copper catalyst, excess reagents, and byproducts.
Conclusion
Propargyl-PEG1-NHS ester is a powerful and versatile tool for researchers and drug development professionals. Its heterobifunctional nature, combining the robust chemistry of NHS esters and the efficiency of click reactions, enables the precise and stable linkage of diverse molecular entities. Its primary application in the development of ADCs highlights its potential in advancing targeted therapies. The detailed protocols and technical information provided in this guide serve as a valuable resource for the successful implementation of Propargyl-PEG1-NHS ester in a wide range of bioconjugation strategies.
References
- 1. glenresearch.com [glenresearch.com]
- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
